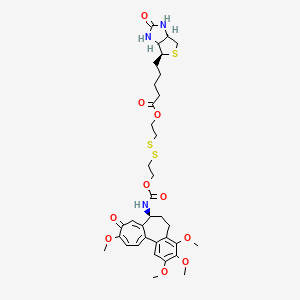
Anti-infective agent 3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anti-infective agent 3 is a compound known for its ability to combat infections caused by various pathogens. It is part of a broader class of anti-infective agents that include antibacterials, antivirals, antifungals, and antiparasitics. These agents are crucial in the treatment and prevention of infectious diseases, which remain a significant threat to global health.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Anti-infective agent 3 typically involves multiple steps, including the formation of key intermediates and their subsequent transformation into the final product. Common synthetic routes may involve the use of organic solvents, catalysts, and specific reaction conditions such as temperature and pH control. For instance, the preparation might include steps like refluxing in tetrahydrofuran (THF) or ethanol under controlled temperatures .
Industrial Production Methods
Industrial production of this compound often scales up the laboratory synthesis methods, incorporating large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is also common to maintain the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Anti-infective agent 3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions can result in a variety of derivatives, depending on the substituent introduced.
Scientific Research Applications
Anti-infective agent 3 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in studies to understand the interaction between pathogens and host cells.
Medicine: Investigated for its potential to treat various infectious diseases, including bacterial, viral, and fungal infections.
Industry: Utilized in the development of new pharmaceuticals and as a preservative in various products to prevent microbial contamination
Mechanism of Action
The mechanism of action of Anti-infective agent 3 involves targeting specific molecular pathways in pathogens. It may inhibit cell wall synthesis, disrupt membrane function, or interfere with protein and nucleic acid synthesis. These actions result in the death or inhibition of the pathogen, thereby preventing the spread of infection .
Comparison with Similar Compounds
Anti-infective agent 3 can be compared with other similar compounds such as:
Penicillins: Known for their ability to inhibit cell wall synthesis in bacteria.
Cephalosporins: Similar to penicillins but with a broader spectrum of activity.
Macrolides: Inhibit protein synthesis by binding to bacterial ribosomes.
Quinolones: Interfere with DNA replication by inhibiting bacterial DNA gyrase
This compound stands out due to its unique combination of efficacy, spectrum of activity, and lower propensity for resistance development compared to some other agents.
Properties
Molecular Formula |
C14H7ClN2O2 |
|---|---|
Molecular Weight |
270.67 g/mol |
IUPAC Name |
2-(2-chloropyrimidin-5-yl)naphthalene-1,4-dione |
InChI |
InChI=1S/C14H7ClN2O2/c15-14-16-6-8(7-17-14)11-5-12(18)9-3-1-2-4-10(9)13(11)19/h1-7H |
InChI Key |
ATMLLUNHBNEJKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(C2=O)C3=CN=C(N=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[(1R,3E,5R,7S,10Z,12S,13S,14S)-1-acetyloxy-10-(acetyloxymethyl)-3,6,6,14-tetramethyl-2-oxo-13-tricyclo[10.3.0.05,7]pentadeca-3,10-dienyl] (E)-3-phenylprop-2-enoate](/img/structure/B15142523.png)


![1-[6-(2-Hydroxypropan-2-yl)pyridin-2-yl]-6-[4-[4-[3-[5-(2-oxo-4-prop-2-enoylpiperazin-1-yl)furan-2-yl]propanoyl]piperazin-1-yl]anilino]-2-prop-2-enylpyrazolo[3,4-d]pyrimidin-3-one](/img/structure/B15142528.png)
![[(E,2S,3R)-2-[[(Z)-hexadec-9-enoyl]amino]-3-hydroxyoctadec-4-enyl] 2-[tris(trideuteriomethyl)azaniumyl]ethyl phosphate](/img/structure/B15142534.png)


![N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole sulfone-d4](/img/structure/B15142568.png)


